![molecular formula C15H12N2O B2870019 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 171734-89-7](/img/structure/B2870019.png)
1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
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Overview
Description
1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been reported that 1H-pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, is a topic of ongoing research . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is complex and involves several functional groups . The exact molecular structure of this compound is not specified in the available resources.Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, have been found to exhibit potent inhibitory activity against FGFR1, 2, and 3 . The exact chemical reactions involving this specific compound are not detailed in the available resources.Scientific Research Applications
Synthesis of Complex Molecules
The compound has been utilized as a precursor or intermediate in the synthesis of complex organic molecules. For instance, the palladacycles constructed from ligands with an indole core, including derivatives of "1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde," have been synthesized and applied as catalysts in various chemical reactions. These complexes have shown efficiency in catalyzing Suzuki–Miyaura coupling and the allylation of aldehydes, demonstrating their utility in facilitating organic transformations (Singh, Saleem, Pal, & Singh, 2017).
Mechanism of Action
Target of Action
The primary targets of 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with FGFRs by forming two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction inhibits the activation of FGFRs, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound inhibits this process, thereby disrupting these signaling pathways .
Pharmacokinetics
It is mentioned that the compound has a low molecular weight, which could be beneficial for its bioavailability and subsequent optimization .
Result of Action
In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Future Directions
The future directions for research on 1H-pyrrolo[2,3-b]pyridine derivatives, including 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, involve further exploration of their potential as FGFR inhibitors for cancer therapy . The exact future directions for this specific compound are not detailed in the available resources.
properties
IUPAC Name |
1-benzylpyrrolo[2,3-b]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-11-13-10-17(9-12-5-2-1-3-6-12)15-14(13)7-4-8-16-15/h1-8,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDGBIJCCYTIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2N=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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